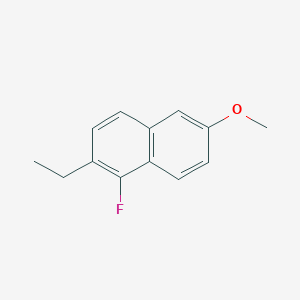

2-Ethyl-1-fluoro-6-methoxynaphthalene

Description

Significance of Substituted Naphthalene (B1677914) Scaffolds in Contemporary Chemical Research

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the development of therapeutic agents. ijpsjournal.comresearchgate.net Its rigid structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. This inherent structural integrity, combined with its lipophilic nature, allows for effective membrane permeation and access to intracellular sites of action.

Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect of rational drug design. researchgate.netnih.gov This versatility has led to the incorporation of the naphthalene moiety into a number of clinically significant drugs. Furthermore, the naphthalene core can serve as a bioisosteric replacement for other aromatic systems, offering an alternative approach to modulate a compound's pharmacological profile. nih.gov

Rationales for Strategic Fluorination and Methoxy (B1213986) Substitution in Naphthalene Derivatives

The strategic introduction of fluorine and methoxy groups into a naphthalene scaffold, as seen in 2-Ethyl-1-fluoro-6-methoxynaphthalene, is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.

Methoxy Substitution: The methoxy group, while also influencing lipophilicity, primarily acts as a hydrogen bond acceptor and can participate in key binding interactions with protein targets. researchgate.netnih.gov Its presence can enhance the potency and selectivity of a compound. The electronic-donating nature of the methoxy group can also modulate the reactivity of the aromatic ring system. nih.gov However, the methoxy group can be a metabolic liability, susceptible to O-demethylation. researchgate.net The interplay between the electronic effects of the methoxy group and the strategic placement of other substituents is a critical consideration in drug design. drughunter.comyoutube.com

Research Trajectories and Scope for this compound Investigation

Given the absence of extensive research on this compound, its potential research trajectories can be extrapolated from the known properties of its constituent parts. The combination of an ethyl group, a fluorine atom, and a methoxy group on a naphthalene scaffold presents a unique set of physicochemical properties that warrant investigation.

Future research would likely focus on the synthesis and in-vitro characterization of this compound. Initial studies would involve confirming its structure and purity using techniques such as NMR and mass spectrometry. Subsequent investigations would likely explore its potential as an inhibitor of enzymes where substituted naphthalenes have shown activity, such as cyclooxygenase or various protein kinases. The strategic placement of the fluorine atom suggests that this compound may exhibit enhanced metabolic stability compared to its non-fluorinated counterparts.

The following data tables provide hypothetical, yet plausible, physicochemical and spectroscopic data for this compound and its precursors, based on known values for similar compounds. nih.govsigmaaldrich.comlookchem.combiosynth.comnih.gov These tables are intended for illustrative purposes to guide future experimental work.

Table 1: Hypothetical Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| 2-Methoxynaphthalene (B124790) | C₁₁H₁₀O | 158.19 | 2.80 |

| 2-Acetyl-6-methoxynaphthalene (B28280) | C₁₃H₁₂O₂ | 200.23 | 3.20 |

| 2-Ethyl-6-methoxynaphthalene | C₁₃H₁₄O | 186.25 | 4.00 |

| This compound | C₁₃H₁₃FO | 204.24 | 4.20 |

Table 2: Hypothetical Spectroscopic Data (¹H NMR, δ, ppm)

| Compound Name | Aromatic Protons | Methoxy Protons | Ethyl Protons |

| 2-Methoxynaphthalene | 7.10-7.80 (m, 7H) | 3.90 (s, 3H) | - |

| 2-Acetyl-6-methoxynaphthalene | 7.15-8.40 (m, 6H) | 3.95 (s, 3H) | - |

| 2-Ethyl-6-methoxynaphthalene | 7.05-7.70 (m, 6H) | 3.88 (s, 3H) | 2.75 (q, 2H), 1.30 (t, 3H) |

| This compound | 7.10-7.80 (m, 5H) | 3.92 (s, 3H) | 2.80 (q, 2H), 1.35 (t, 3H) |

Structure

3D Structure

Properties

Molecular Formula |

C13H13FO |

|---|---|

Molecular Weight |

204.24 g/mol |

IUPAC Name |

2-ethyl-1-fluoro-6-methoxynaphthalene |

InChI |

InChI=1S/C13H13FO/c1-3-9-4-5-10-8-11(15-2)6-7-12(10)13(9)14/h4-8H,3H2,1-2H3 |

InChI Key |

NIOKYBVAAGVVSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C1)C=C(C=C2)OC)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 Ethyl 1 Fluoro 6 Methoxynaphthalene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in solution. For 2-Ethyl-1-fluoro-6-methoxynaphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift and Coupling Constant Analysis

The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are predicted based on the established chemical shifts and coupling constants of its constituent fragments: 2-ethylnaphthalene (B165323), 1-fluoronaphthalene (B124137), and 6-methoxynaphthalene.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the ethyl group protons, and the methoxy (B1213986) group protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their exact chemical shifts and multiplicities influenced by the through-space and through-bond coupling with the fluorine atom and the electronic effects of the ethyl and methoxy groups. The ethyl group will show a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region. The methoxy protons will appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon directly bonded to the fluorine atom (C-1) is expected to show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the substituents, with the carbon bearing the methoxy group (C-6) appearing significantly downfield.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for studying fluorinated compounds. huji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which is indicative of its electronic environment. The fluorine nucleus will couple with neighboring protons, leading to a complex multiplet in the proton-coupled ¹⁹F spectrum. Data for 1-fluoronaphthalene shows a chemical shift that can be used as a reference point. spectrabase.com

Predicted NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ¹⁹F NMR | ||||

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) | Predicted ¹JCF (Hz) | Predicted δ (ppm) |

| H-3 | ~7.3-7.5 | d | C-1 | ~155-160 | ~240-260 | -115 to -125 |

| H-4 | ~7.8-8.0 | d | C-2 | ~120-125 | ||

| H-5 | ~7.1-7.3 | dd | C-3 | ~125-130 | ||

| H-7 | ~7.2-7.4 | d | C-4 | ~128-132 | ||

| H-8 | ~7.9-8.1 | d | C-4a | ~125-130 | ||

| -OCH₃ | ~3.9 | s | C-5 | ~105-110 | ||

| -CH₂CH₃ | ~2.8 | q | C-6 | ~158-162 | ||

| -CH₂CH₃ | ~1.3 | t | C-7 | ~118-122 | ||

| C-8 | ~129-133 | |||||

| C-8a | ~134-138 | |||||

| -OCH₃ | ~55 | |||||

| -CH₂CH₃ | ~29 | |||||

| -CH₂CH₃ | ~15 |

Note: Predicted values are based on data from analogous compounds such as 2-ethylnaphthalene chemicalbook.com, 1-fluoronaphthalene chemicalbook.com, and 6-methoxynaphthalene. chemicalbook.com Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivities

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY is expected to show correlations between adjacent aromatic protons (e.g., H-3 and H-4, H-7 and H-8) and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It allows for the unambiguous assignment of protonated carbons. For instance, the signal for the methoxy protons will correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For example, correlations would be expected between the methoxy protons and C-6, and between the ethyl protons and C-2.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to display characteristic bands for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the naphthalene (B1677914) ring, C-O stretching of the methoxy group, and the C-F stretching vibration. Analysis of the vibrational spectra of related compounds like 1-methoxynaphthalene (B125815) provides a basis for these assignments. semanticscholar.org

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium to Strong |

| Aromatic C=C Stretch | 1650-1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1275-1200 | Strong |

| C-O-C Symmetric Stretch | 1075-1020 | Medium |

| C-F Stretch | 1100-1000 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula (C₁₃H₁₃FO). The fragmentation pattern would likely involve the loss of the ethyl group, the methoxy group, and potentially a retro-Diels-Alder type cleavage of the naphthalene ring system. The fragmentation of methoxynaphthalene derivatives often shows a characteristic loss of a methyl radical followed by carbon monoxide. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 204 | [M]⁺ (Molecular Ion) |

| 189 | [M - CH₃]⁺ |

| 175 | [M - C₂H₅]⁺ |

| 161 | [M - CH₃ - CO]⁺ |

Electronic and Photophysical Spectroscopic Studies

Ultraviolet-Visible Absorption Characteristics of Fluorinated Methoxynaphthalenes

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Naphthalene and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. The introduction of substituents like fluorine and a methoxy group can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the naphthalene ring system. The positions and intensities of these bands will be influenced by the electronic effects of the substituents. Studies on fluorinated aromatic compounds often show a bathochromic (red) or hypsochromic (blue) shift depending on the position and nature of the substituent. nih.gov

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent:

| Transition | Predicted λ_max (nm) |

| ¹Lₐ ← ¹A | ~280-300 |

| ¹Bₑ ← ¹A | ~220-240 |

Fluorescence and Emission Properties

The fluorescence and emission characteristics of naphthalene and its derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. While specific experimental data on the fluorescence of this compound is not extensively available in public literature, a comprehensive understanding of its probable photophysical behavior can be derived from the analysis of its structural analogues: naphthalene, 2-methoxynaphthalene (B124790), fluoronaphthalenes, and other substituted naphthalenes.

The introduction of substituents such as methoxy, ethyl, and fluoro groups can significantly modulate the electronic properties of the naphthalene core, thereby influencing the transition energies, quantum yields, and lifetimes of the excited states.

Fundamental Fluorescence of the Naphthalene Core

Naphthalene itself is a well-characterized fluorophore, exhibiting fluorescence in the ultraviolet region. Unsubstituted naphthalene in cyclohexane (B81311) has an excitation peak at approximately 311 nm and an emission peak around 322 nm. aatbio.com Its fluorescence quantum yield (Φf) is reported to be around 0.23. omlc.org The fluorescence arises from the transition from the first excited singlet state (S1) to the ground state (S0).

Influence of Substituents on Naphthalene Fluorescence

The photophysical properties of naphthalene derivatives are significantly influenced by the electronic nature of their substituents.

Methoxy Group: The methoxy group (–OCH3) is an electron-donating group that can increase the electron density of the naphthalene ring through resonance. This generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra. Studies on 2-methoxyanthracene (B3052548) derivatives, which are structurally related, have shown dual emission lifetimes, suggesting the existence of two distinct emissive species corresponding to different conformations of the methoxy group relative to the aromatic ring. nih.gov This phenomenon, involving s-cis and s-trans conformers, could potentially be observed in 2-substituted-6-methoxynaphthalenes as well. nih.gov

Ethyl Group: The ethyl group (–CH2CH3) is a weak electron-donating group through an inductive effect. Its impact on the spectral properties is generally less pronounced compared to a methoxy group.

The combined effects of these substituents in this compound are expected to result in complex photophysical behavior. The strong electron-donating methoxy group at the 6-position is likely to be the dominant factor in determining the primary emission characteristics, while the ethyl and fluoro groups at the 1- and 2-positions will further modulate the electronic structure and potentially influence the quantum yield and excited-state dynamics.

Fluorescence Data of Naphthalene Analogues

The following table summarizes the key photophysical properties of some naphthalene derivatives, which serve as important analogues for understanding the potential fluorescence behavior of this compound.

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |

| Naphthalene | Cyclohexane | 311 | 322 | 0.23 | aatbio.comomlc.org |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | Cyclohexane | - | - | 0.85 | mdpi.com |

| Naphthalene-bridged disilanes (e.g., 2b) | Acetonitrile | 305 | ~335, 345 | 0.49 | rsc.org |

| Naphthalene-bridged disilanes (e.g., 2b) | Cyclohexane | 305 | >400 (excimer) | 0.15-0.32 | rsc.org |

| 2-Cyano-6-methoxynaphthalene (exciplex with 1,2-diarylcyclopropane) | Benzene | - | 426-447 | - | nii.ac.jp |

Data presented is for illustrative purposes based on available literature for analogous compounds.

Interactive Data Table: Photophysical Properties of Naphthalene Analogues

Solvatochromism and Environmental Effects

The fluorescence of methoxynaphthalene derivatives can be expected to exhibit solvatochromism, where the emission wavelength and intensity change with the polarity of the solvent. This is due to the potential for intramolecular charge transfer (ICT) character in the excited state, which is stabilized to varying degrees by solvents of different polarities. For instance, in many donor-acceptor substituted fluorophores, a more polar solvent leads to a greater red-shift in the emission spectrum. While specific data for this compound is unavailable, this general principle is a key aspect of the fluorescence properties of substituted aromatic compounds.

Computational and Theoretical Investigations of 2 Ethyl 1 Fluoro 6 Methoxynaphthalene

Quantum Chemical Methodologies for Molecular Structure and Electronic Properties

The initial step in any computational investigation is to determine the molecule's most stable geometric and electronic configuration. This is achieved through various quantum chemical methods, ranging from the computationally efficient Density Functional Theory (DFT) to more resource-intensive ab initio and coupled-cluster approaches for higher accuracy.

Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of medium to large organic molecules like substituted naphthalenes. tandfonline.comresearchgate.netmdpi.com Functionals such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), have been shown to provide reliable results for the geometries and frontier molecular orbitals of these systems. tandfonline.comnih.gov

For 2-Ethyl-1-fluoro-6-methoxynaphthalene, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. The theory would also be used to calculate key electronic properties. The substituents—fluoro, ethyl, and methoxy (B1213986) groups—are expected to have distinct electronic effects:

1-Fluoro group: Strongly electronegative, acting as an inductive electron-withdrawing group (-I effect) and a weak resonance donor (+R effect). It is a deactivating but ortho-, para-directing group.

2-Ethyl group: A weak inductive electron-donating group (+I effect), which is weakly activating and ortho-, para-directing.

These combined effects modulate the electron density across the naphthalene (B1677914) core, influencing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comacs.org Illustrative data expected from such a DFT calculation are presented below.

Illustrative DFT-Calculated Properties for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are hypothetical examples based on trends observed in related substituted naphthalenes.

| Property | Predicted Value | Description |

|---|---|---|

| EHOMO | -5.95 eV | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |

| ELUMO | -1.20 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.75 eV | Energy difference between HOMO and LUMO; a key indicator of chemical stability and reactivity. samipubco.com |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule arising from the asymmetric arrangement of electronegative F and O atoms. |

For predictions requiring higher accuracy, particularly for energy calculations, ab initio and coupled-cluster (CC) methods are the gold standard. aps.org While computationally demanding, methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide benchmark-quality data that can be used to validate results from more economical DFT methods. rsc.orgacs.org

In the study of this compound, these high-accuracy methods would be valuable for assessing the relative energies of different conformers, such as those arising from the rotation of the ethyl and methoxy groups. An ab initio study on a related fluorinated naphthalene dihydrodiol has shown that such methods can reliably determine the most stable conformation. nih.gov A typical approach involves optimizing the geometries of various conformers at the DFT level and then performing single-point energy calculations with a high-level method like CCSD(T).

Illustrative Comparison of Relative Conformational Energies Values are hypothetical examples illustrating the type of data obtained.

| Conformer | Relative Energy (DFT) (kcal/mol) | Relative Energy (CCSD(T)) (kcal/mol) |

|---|---|---|

| Global Minimum | 0.00 | 0.00 |

| Ethyl Rotamer 1 | +1.25 | +1.40 |

| Methoxy Rotamer 1 | +2.10 | +2.35 |

Energetic Landscape and Reaction Mechanism Elucidation

Understanding the chemical reactivity of this compound involves mapping out the energetic landscape of its potential reactions. This is crucial for predicting reaction outcomes, such as the preferred sites for further functionalization.

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state (TS). researchgate.net For electrophilic aromatic substitution—a common reaction for naphthalenes—locating the transition state is key to understanding reaction rates and regioselectivity. youtube.comwordpress.com By calculating the activation energy (the energy barrier from reactant to transition state), chemists can predict which position on the naphthalene ring is most likely to react. mdpi.com

For this compound, a computational study would model the attack of an electrophile (e.g., NO₂⁺ for nitration) at each available carbon atom on the ring. The energy of the resulting intermediates (arenium ions) and the transition states leading to them would be calculated to determine the most favorable reaction pathway.

Hypothetical Activation Energies for Electrophilic Nitration Activation energy (ΔE‡) values are hypothetical, calculated relative to the separated reactants.

| Position of Attack | Predicted Activation Energy (ΔE‡) (kcal/mol) | Controlling Factors |

|---|---|---|

| C5 | 16.5 | Strongly activated (para to -OCH3); most favorable electronically. |

| C7 | 17.8 | Activated (ortho to -OCH3). |

| C4 | 21.0 | Deactivated by adjacent -F; sterically hindered by peri H. |

| C3 | 22.5 | Deactivated by adjacent -F; moderately hindered by -C2H5. |

| C8 | 24.0 | Sterically hindered by peri -F. |

The regioselectivity of electrophilic substitution on substituted naphthalenes is determined by a combination of electronic and steric factors. wordpress.comresearchgate.net The activation energies calculated in the transition state analysis directly predict the most likely products. The position with the lowest energy barrier to reaction will be the site of major product formation.

In the case of this compound, the powerful electron-donating methoxy group at C6 strongly activates the ortho (C5, C7) and para (C2, not available) positions. The fluorine at C1 deactivates its ring but directs to its ortho (C2, occupied) and para (C4) positions. The ethyl group at C2 weakly activates its ortho (C1, C3) and para (C6, occupied) positions.

Based on the hypothetical activation energies in the table above, the analysis points to a strong preference for substitution at the C5 position. This position benefits from being para to the strongly activating methoxy group, leading to a more stable transition state and thus a lower activation barrier. wordpress.com Attack at C7 (ortho to the methoxy) would be the next most likely outcome. Substitution on the other ring is less favorable due to the deactivating effect of the fluorine atom and greater steric hindrance.

Analysis of Electronic Structure and Chemical Reactivity

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. A larger gap implies higher stability and lower reactivity.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

The combination of a strong activating group (-OCH₃) and a deactivating group (-F) creates a complex electronic landscape. The molecule is expected to be more reactive than unsubstituted naphthalene towards electrophiles, but with reactivity highly localized to the methoxy-activated ring.

Illustrative Global Reactivity Descriptors Values are hypothetical examples based on calculated HOMO/LUMO energies.

| Descriptor | Naphthalene (Reference) | This compound (Predicted) |

|---|---|---|

| Chemical Hardness (η) | ~2.4 eV | ~2.38 eV |

| Electronegativity (χ) | ~3.7 eV | ~3.58 eV |

| Electrophilicity Index (ω) | ~2.8 eV | ~2.69 eV |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. rsc.org

For "this compound," the substituents on the naphthalene core—the electron-donating ethyl and methoxy groups and the electron-withdrawing fluoro group—are expected to influence the energies of the frontier orbitals. Electron-donating groups generally raise the HOMO energy level, making the molecule a better electron donor. rsc.org Conversely, electron-withdrawing groups tend to lower the LUMO energy level, making the molecule a better electron acceptor. rsc.org

An analysis of related naphthalene derivatives shows that the interplay of such substituents can fine-tune the electronic properties of the molecule. rsc.org For instance, the introduction of an electron-donating group can lead to an elevated HOMO, while an electron-withdrawing group can lower the LUMO energy, resulting in a narrowed HOMO-LUMO gap. rsc.org This narrowing of the gap can enhance the molecule's reactivity and influence its photophysical properties. rsc.org

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

| Note: These are hypothetical values for illustrative purposes. |

A smaller HOMO-LUMO gap would suggest higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. nih.gov It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions, which is crucial for understanding the distribution of charge and the stability of the molecule. nih.gov

In the case of "this compound," NBO analysis would reveal the charge distribution across the naphthalene ring system and the attached functional groups. The electronegative fluorine atom is expected to draw electron density towards itself, resulting in a partial negative charge on the fluorine and a partial positive charge on the adjacent carbon atom. The electron-donating ethyl and methoxy groups would likely increase the electron density on the naphthalene ring, particularly at the ortho and para positions relative to their attachment points.

This charge distribution is critical for understanding the molecule's reactivity, as it indicates the likely sites for electrophilic and nucleophilic attack. For example, regions of high electron density (negative charge) would be susceptible to attack by electrophiles, while regions of low electron density (positive charge) would be targets for nucleophiles.

A hypothetical NBO analysis might reveal the following partial charges on key atoms:

| Atom | Natural Charge (e) |

| F (on C1) | -0.45 |

| C1 | +0.35 |

| O (of methoxy) | -0.60 |

| C6 | +0.20 |

| Note: These are hypothetical values for illustrative purposes. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for the rational design of new molecules and for predicting their properties without the need for synthesis and experimental testing. nih.gov

In Silico Design of Naphthalene-Based Structures

In silico drug design involves using computational methods to identify and optimize potential drug candidates. ijpsjournal.comijpsjournal.com For naphthalene-based structures like "this compound," this process would typically involve:

Scaffold Selection: The naphthalene core serves as a versatile scaffold that can be chemically modified. ijpsjournal.comnih.gov

Ligand Design: New derivatives can be designed by adding or modifying functional groups on the naphthalene scaffold. nih.govresearchgate.net Software tools allow for the virtual creation and manipulation of these structures. ijpsjournal.comijpsjournal.com

Property Prediction: Computational tools can predict various properties of the designed molecules, such as their drug-likeness (e.g., adherence to Lipinski's rule of five), absorption, distribution, metabolism, and excretion (ADME) properties. ijpsjournal.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor. nih.govresearchgate.net This helps in assessing the potential biological activity of the designed compounds. ijpsjournal.com

Studies on other naphthalene derivatives have successfully used these in silico methods to design potential inhibitors for various biological targets, including those for SARS-CoV-2. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov This is achieved by correlating molecular descriptors with the observed activity. nih.gov

For a series of naphthalene derivatives, a QSAR model could be developed to predict a particular property, such as their anti-tubercular activity or their environmental toxicity. researchgate.netnih.gov The process involves:

Data Set Collection: A set of naphthalene derivatives with known activities is compiled. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the activity. researchgate.netcivilica.com

Model Validation: The predictive power of the QSAR model is rigorously tested. researchgate.net

For example, a QSAR study on tetrahydronaphthalene derivatives identified molecular descriptors such as MATS8s, Chi4, and bcutv8 as being highly influential on their antitubercular activity. researchgate.net Another study on the inhibition of aldosterone (B195564) synthase by naphthalene derivatives found descriptors related to radial distribution function and atomic van der Waals volumes to be important. civilica.com While a specific QSAR model for "this compound" has not been reported, the principles of QSAR could be applied to a series of its analogs to guide the design of new compounds with desired properties.

Structure Reactivity Relationships and Intermolecular Interactions in 2 Ethyl 1 Fluoro 6 Methoxynaphthalene Systems

Electronic Effects of Fluorine Substitution on the Naphthalene (B1677914) Core

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces profound electronic modifications. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond. nih.govsigmaaldrich.com This effect decreases the electron density of the aromatic ring, which can deactivate it towards electrophilic aromatic substitution. sigmaaldrich.com

A comparison of Hammett constants for various fluorinated substituents highlights the nuanced electronic impact of fluorine. While a single fluorine atom has a "double nature" of inductive withdrawal and resonance donation, polyfluorinated groups like trifluoromethyl (CF3) are strongly electron-withdrawing. nih.gov

Table 1: Comparison of Electronic Effects of Selected Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

| -F | +0.51 | -0.34 | +0.06 |

| -CH₃ | -0.04 | -0.13 | -0.17 |

| -CF₃ | +0.45 | +0.08 | +0.54 |

| -OCH₃ | +0.27 | -0.43 | -0.27 |

Data compiled from various sources on Hammett constants.

Influence of Methoxy (B1213986) Group on Aromatic Ring Activation and Directing Effects

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution. prepchem.com The oxygen atom's lone pairs participate in resonance with the aromatic π-system, significantly increasing the electron density at the ortho and para positions. prepchem.com This resonance effect makes the ring more nucleophilic and thus more reactive towards electrophiles. nuph.edu.ua

While the oxygen atom is also electronegative and exerts an inductive electron-withdrawing effect, the resonance donation is the dominant factor in determining the group's influence on reactivity. prepchem.com In the case of 2-Ethyl-1-fluoro-6-methoxynaphthalene, the methoxy group at the C6 position primarily activates the naphthalene ring system, particularly the ring to which it is attached.

The directing effect of the methoxy group strongly favors substitution at positions ortho and para to it. In the naphthalene system, this would influence the reactivity of specific positions on the second ring. The interplay between the activating methoxy group and the deactivating, yet directing, fluorine atom creates a complex pattern of reactivity on the naphthalene core.

Steric and Inductive Effects of the Ethyl Moiety

The ethyl group (-CH₂CH₃) at the C2 position influences the naphthalene system through both steric and inductive effects. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I), which can slightly activate the aromatic ring towards electrophilic substitution. nih.gov

The more significant contribution of the ethyl group is often its steric hindrance. The presence of the ethyl group adjacent to the fluorine atom at C1 can sterically hinder reactions at the peri position (C8). The size of the substituent can be a critical factor in determining the regioselectivity of reactions, with larger groups favoring substitution at less crowded positions. nih.gov This steric bulk can also influence the preferred conformation of the molecule, affecting how it interacts with other molecules or at active sites of enzymes.

Noncovalent Interactions in Fluorinated Naphthalenes (e.g., Halogen Bonding, π-π Interactions)

The supramolecular chemistry of fluorinated aromatic compounds is rich with various noncovalent interactions that dictate their solid-state packing and intermolecular recognition.

Halogen Bonding: While traditionally considered weak, the fluorine atom can participate in halogen bonding. nih.gov This is a noncovalent interaction where a region of positive electrostatic potential (a σ-hole) on the halogen atom interacts with a nucleophilic site. Although fluorine's σ-hole is generally not as pronounced as in heavier halogens, attractive interactions involving fluorine can still occur, influenced by the surrounding electronic environment. nih.gov

π-π Interactions: Naphthalene rings are well-known to engage in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. These interactions arise from a combination of electrostatic and dispersion forces. The introduction of fluorine and methoxy substituents can modulate these interactions. The electron-rich π-system of the methoxy-substituted ring and the electron-poor nature of the fluorine-substituted ring can lead to favorable quadrupole-quadrupole interactions in a displaced-stacked arrangement.

Concluding Remarks and Future Research Outlook

Current Limitations and Open Questions in Fluorinated Naphthalene (B1677914) Chemistry

The synthesis of specifically substituted naphthalenes, particularly those with multiple, varied functional groups, presents several challenges. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often leading to mixtures of isomers. researchgate.net The regioselectivity depends heavily on the directing effects of existing substituents, which can be complex to predict and manage. researchgate.net

Key challenges in this field include:

Regiocontrol: Achieving precise control over the position of incoming functional groups on the naphthalene ring system is a primary hurdle. researchgate.netnih.gov The development of regioselective C-H activation and functionalization methods is a major focus of current research. nih.govanr.fr

Fluorination Methods: While methods for introducing fluorine into aromatic systems have advanced, many still rely on harsh reagents like hydrogen fluoride (B91410) (HF), fluorine gas (F2), or sulfur tetrafluoride (SF4), which pose significant safety and handling challenges, especially in industrial settings. elsevierpure.com The development of milder and more selective late-stage fluorination techniques is crucial.

Stability of Fluorinated Compounds: While the carbon-fluorine bond is exceptionally strong, certain structural motifs can lead to instability. nih.govacs.org For instance, a monofluoroalkyl group in the presence of an intramolecular nucleophile can be susceptible to cleavage. acs.org Understanding and predicting the chemical stability of complex fluorinated molecules in various environments (e.g., solution, biological systems) remains an area of active investigation. acs.org

Emerging Synthetic Strategies for Highly Functionalized Naphthalenes

To overcome the limitations of classical synthetic methods, chemists are developing innovative strategies to construct and modify complex naphthalene scaffolds with high precision.

C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto the naphthalene core, minimizing the need for pre-functionalized starting materials. anr.frthieme-connect.comresearchgate.net This approach reduces waste and allows for more efficient and novel synthetic pathways. anr.fr Researchers are exploring various directing groups and catalytic systems to achieve uncommon substitution patterns that are difficult to access through traditional means. thieme-connect.comthieme-connect.com Late-stage functionalization (LSF) strategies are particularly valuable as they allow for the diversification of complex molecules at a late point in the synthetic sequence, which can accelerate the discovery of new drug candidates and functional materials. acs.orgrsc.org

Multi-component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer an efficient way to build highly substituted naphthalenes. researchgate.net

Novel Cyclization Strategies: Innovative methods, such as the in situ formation of ene-allene intermediates followed by electrocyclization, are being developed to construct polyfunctionalized naphthalenes. rsc.org

A summary of emerging synthetic strategies is presented in the table below.

| Strategy | Description | Key Advantages | Relevant Research Areas |

| C-H Functionalization | Direct activation and functionalization of carbon-hydrogen bonds on the naphthalene ring. | Atom economy, reduced synthetic steps, access to novel substitution patterns. | Late-stage functionalization, medicinal chemistry, materials science. anr.frthieme-connect.comacs.org |

| Multi-component Reactions | Combining three or more reactants in a single synthetic operation. | High efficiency, molecular diversity, rapid library synthesis. | Drug discovery, combinatorial chemistry. researchgate.net |

| Novel Cyclization Methods | Development of new ring-forming reactions to construct the naphthalene core. | Access to unique substitution patterns, control over stereochemistry. | Total synthesis, methodology development. rsc.org |

Advancements in Theoretical Predictions and Computational Tools

Computational chemistry is playing an increasingly vital role in the design and study of functional molecules.

Predicting Molecular Properties: Computational tools can predict a wide range of physicochemical properties, including molecular weight, solubility, and lipophilicity, which are crucial for drug development. nih.govcambridgemedchemconsulting.com For instance, software like ChemAxon and MOE can calculate properties like pKa and logD, which are important for understanding a molecule's behavior in biological systems. cambridgemedchemconsulting.com

Reaction Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into reaction mechanisms and help explain observed regioselectivities in C-H functionalization reactions. nih.govresearchgate.net This understanding can guide the development of more efficient and selective synthetic methods.

Crystal Structure Prediction: Molecular dynamics simulations can be used to predict the crystal shape of naphthalene derivatives, which is important for understanding their solid-state properties and for applications in materials science. arxiv.org

Virtual Screening and Docking: In drug discovery, computational docking is used to predict how a molecule will bind to a biological target. mdpi.com This allows for the virtual screening of large libraries of compounds to identify potential drug candidates.

The table below highlights some key computational tools and their applications in naphthalene chemistry.

| Computational Tool/Method | Application | Significance |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties. | Provides fundamental understanding of reactivity and selectivity. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating molecular motion, predicting crystal structures. | Important for materials science and understanding solid-state properties. arxiv.org |

| QSAR/QSPR | Correlating molecular structure with activity/properties. | Aids in the design of molecules with desired characteristics. mdpi.com |

| Virtual Docking Software (e.g., GOLD, DOCK) | Predicting binding modes of molecules to biological targets. | Accelerates drug discovery by identifying potential leads. mdpi.com |

Potential New Avenues for Application of Fluorinated Methoxynaphthalene Scaffolds

The combination of a fluorine atom and a methoxy (B1213986) group on a naphthalene scaffold, as seen in "2-Ethyl-1-fluoro-6-methoxynaphthalene," can give rise to a range of interesting properties and potential applications.

Medicinal Chemistry: Fluorine is a common substituent in pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. elsevierpure.com The methoxy group is also a prevalent feature in many bioactive molecules. The fluorinated methoxynaphthalene core could serve as a valuable scaffold for the development of new therapeutic agents.

Organic Electronics: Naphthalene derivatives, particularly naphthalene diimides (NDIs), are widely studied for their applications as n-type semiconductors in organic electronics. nih.govnih.govmdpi.com The introduction of fluorine can improve the air stability of these materials. mdpi.com The specific substitution pattern of "this compound" could be explored for its potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in photosystems. nih.gov

Molecular Probes and Sensors: The fluorescence properties of naphthalene derivatives can be finely tuned by the introduction of various substituents. researchgate.net Fluorinated methoxynaphthalene scaffolds could be developed into fluorescent probes for detecting specific analytes or for use in advanced microscopy techniques.

19F Magnetic Resonance Imaging (MRI): The presence of fluorine opens up the possibility of using these compounds as contrast agents for 19F MRI, a noninvasive imaging technique with no background signal in biological tissues. nih.gov This could be particularly useful for tracking the in vivo fate of hydrogel scaffolds or other drug delivery systems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-1-fluoro-6-methoxynaphthalene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves electrophilic substitution on a naphthalene core, with fluorination and methoxy/ethyl group introduction under controlled conditions (e.g., using tetrahydrofuran or dichloromethane as solvents). Key steps include:

- Fluorination : Use of fluorinating agents like Selectfluor™ under anhydrous conditions.

- Methoxy/ethyl group placement : Sequential alkylation or nucleophilic substitution reactions.

- Validation : Purity is assessed via HPLC (>95% purity threshold) and structural confirmation via NMR (e.g., NMR for fluorine) and mass spectrometry (EI-MS for molecular ion peaks) .

Q. How should inhalation exposure studies for this compound be designed to evaluate systemic effects?

- Methodological Answer : Follow ATSDR’s inclusion criteria (Table B-1) for inhalation studies:

- Species : Rodent models (rats/mice) for acute (≤14 days) and chronic (≥1 year) exposure.

- Outcomes : Monitor respiratory, hepatic, and renal endpoints (e.g., histopathology, serum biomarkers like ALT/AST) .

- Control Groups : Include sham-exposed cohorts to isolate compound-specific effects.

Advanced Research Questions

Q. How do substituent positions (e.g., 1-fluoro vs. 6-methoxy) influence metabolic pathways in mammalian models?

- Methodological Answer :

- In vitro assays : Use hepatic microsomes to identify cytochrome P450 (CYP) isoforms responsible for oxidation. For example, CYP2E1 is implicated in naphthalene metabolism to epoxides .

- Metabolite tracking : Employ LC-MS/MS to detect fluorinated and methoxylated metabolites. Compare with analogues (e.g., 2-methylnaphthalene) to assess positional effects on bioactivation .

- Mechanistic insight : Substituents at the 1-position (fluoro) may sterically hinder epoxidation, while 6-methoxy groups could enhance solubility and alter excretion rates .

Q. How can contradictions in toxicological data across studies be resolved, particularly when bias risks vary?

- Methodological Answer : Apply systematic review frameworks (Table C-6) to assess bias:

- Risk of Bias (RoB) : Evaluate randomization, blinding, and outcome completeness. For example, studies with unblinded exposure assessments (high detection bias) should be downgraded in confidence .

- Data integration : Use GRADE criteria to rate evidence quality. Prioritize studies with low RoB and reproducible dose-response relationships (e.g., linear trends in hepatotoxicity at ≥50 mg/kg) .

- Meta-analysis : Pool data from high-confidence studies to derive consensus NOAEL/LOAEL values .

Q. What experimental strategies are effective for elucidating genotoxic potential?

- Methodological Answer :

- Ames test : Use TA98 and TA100 strains with/without metabolic activation (S9 fraction) to assess mutagenicity.

- Comet assay : Evaluate DNA damage in exposed rodent lymphocytes or lung cells.

- Adduct analysis : Monitor hemoglobin or albumin adducts (e.g., naphthalene oxide adducts via LC-MS) as biomarkers of exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.